tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Description
The compound tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a carbamate-protected peptide derivative featuring a tert-butyloxycarbonyl (Boc) group, an indole moiety, and a methylamino substituent. Its molecular formula is C₂₄H₃₃N₅O₅ (calculated molecular weight: 495.55 g/mol). This compound is likely an intermediate in the synthesis of bioactive peptides or small-molecule inhibitors, given structural similarities to analogs described in the literature (e.g., HDAC8 inhibitors in and kinase modulators in ).
Properties
Molecular Formula |
C23H34N4O4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C23H34N4O4/c1-14(2)11-18(27-22(30)31-23(3,4)5)21(29)26-19(20(28)24-6)12-15-13-25-17-10-8-7-9-16(15)17/h7-10,13-14,18-19,25H,11-12H2,1-6H3,(H,24,28)(H,26,29)(H,27,30) |
InChI Key |
LAJFLZZWZMAJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amino group using tert-butyl carbamate, followed by the introduction of the indole moiety through a series of coupling reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve the use of strong acids or bases, and solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl groups can produce secondary amines or alcohols.
Scientific Research Applications
Tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or signaling.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight : The target compound (495.55 g/mol) falls between smaller analogs (e.g., 251.30 g/mol in ) and larger inhibitors (e.g., 570.06 g/mol in ) .
- Solubility : Boc protection generally improves organic solvent solubility, but polar groups (e.g., hydrazinyl in ) enhance aqueous compatibility .
Biological Activity
tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a tert-butyl group and an indole moiety, this compound exhibits various biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of the compound is C19H30N4O4, with a molecular weight of approximately 378.47 g/mol. The presence of the carbamate functional group is notable for its applications in drug design and synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C19H30N4O4 |
| Molecular Weight | 378.47 g/mol |
| Functional Groups | Carbamate, Indole |
| Structural Features | Tert-butyl, Amino |
Biological Activity Overview
The biological activity of this compound is primarily attributed to the indole moiety, which is known for its pharmacological properties. Compounds containing indole structures often exhibit:
- Anticancer Activity : Indole derivatives have been documented to show activity against various cancer cell lines, potentially acting as inhibitors in specific enzymatic pathways.
- Neuroprotective Effects : Carbamates are frequently investigated for their neuroprotective properties and potential as anti-inflammatory agents.
- Enzyme Inhibition : The compound may interact with various biological targets, influencing enzymatic reactions relevant to disease processes.
The exact mechanism of action of this compound remains under investigation. However, the following pathways are hypothesized based on structural analogs:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, which plays a crucial role in cell signaling and proliferation.
Case Studies
Several studies have explored the biological effects of compounds structurally similar to tert-butyl N-[1-[...].
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of indole-based compounds for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that the indole moiety enhances biological activity through modulation of apoptotic pathways.
Study 2: Neuroprotective Properties
Research conducted on carbamate derivatives demonstrated neuroprotective effects in models of neurodegenerative diseases. The study highlighted that these compounds could reduce oxidative stress and inflammation in neuronal cells.
Interaction Studies
Interaction studies involving tert-butyl N-[1-[...] focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess binding kinetics and affinities.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl Carbamate | C5H11NO2 | Commonly used protecting group; simpler structure |
| N-Boc-protected Amines | Varied | Widely used in peptide synthesis; versatile |
| Indole Derivatives | Varied | Known for diverse biological activities; varied substituents |
The uniqueness of tert-butyl N-[...] lies in its specific combination of an indole moiety with a complex carbamate structure, which may enhance its pharmacological profile compared to simpler analogs.
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
Q. What synthetic routes are commonly employed for this carbamate derivative?
Answer:
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
Q. How should this compound be stored to ensure stability?
Answer:
- Temperature: Store at room temperature in a cool, dry environment .
- Light Sensitivity: Protect from direct sunlight to prevent photodegradation .
- Incompatibilities: Avoid contact with strong acids/bases or oxidizing agents .
Advanced Questions
Q. How can reaction yields be optimized during synthesis?
Answer:
Q. How should researchers address contradictions in reported reactivity data?
Answer:
- Controlled Replication: Repeat experiments under identical conditions (solvent, temperature, catalyst) to isolate variables .
- Functional Group Analysis: Group compounds by reactivity classes (e.g., halogenated vs. aromatic) to identify trends .
- Statistical Validation: Apply ANOVA or t-tests to assess significance of divergent results .
Q. What methodologies are used to study enzymatic interactions with this compound?
Answer:
- Enzyme Assays: Monitor inhibition kinetics (e.g., IC₅₀) using fluorogenic substrates .
- Covalent Binding Studies: Employ mass spectrometry to detect adduct formation with nucleophilic residues (e.g., cysteine) .
- Molecular Docking: Simulate binding poses using software (e.g., AutoDock) to predict interaction sites .
Q. How does the compound’s stability vary under different pH conditions?
Answer:
Q. What experimental designs are suitable for evaluating biological activity?
Answer:
Q. Can computational models predict this compound’s interactions with biological targets?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
